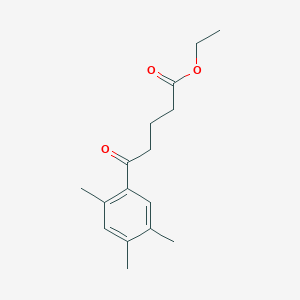

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate

Description

Properties

IUPAC Name |

ethyl 5-oxo-5-(2,4,5-trimethylphenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-5-19-16(18)8-6-7-15(17)14-10-12(3)11(2)9-13(14)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIDCOCEWYEMCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=C(C(=C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 5-(2,4,5-trimethylphenyl)-5-oxovaleric Acid

The most common and direct synthetic route to this compound involves the esterification of its corresponding carboxylic acid, 5-(2,4,5-trimethylphenyl)-5-oxovaleric acid, with ethanol. This reaction is typically catalyzed by a strong acid such as sulfuric acid and conducted under reflux conditions to drive the reaction to completion.

- Reaction conditions:

- Reflux with ethanol as solvent and reactant

- Acid catalyst (e.g., concentrated sulfuric acid)

- Duration: Several hours until complete conversion

- Mechanism: Acid-catalyzed nucleophilic acyl substitution where the carboxylic acid is converted to the ethyl ester

- Outcome: High yield of ethyl ester with minimal side products

This method is widely used due to its simplicity and efficiency in producing the target ester with high purity.

Industrial Scale Synthesis

On an industrial scale, the synthesis is optimized for efficiency and yield by employing continuous flow reactors and advanced catalytic systems. These improvements allow for better control of reaction parameters such as temperature, residence time, and catalyst concentration, leading to:

- Enhanced scalability

- Improved product consistency

- Reduced reaction times and energy consumption

Industrial processes may also incorporate purification steps such as distillation or crystallization to isolate the ester in high purity.

Reaction Conditions Summary Table

Research Findings and Optimization

- Catalyst choice: Sulfuric acid remains the standard catalyst, but solid acid catalysts or acid resins may be explored for greener processes.

- Solvent effects: Ethanol serves both as solvent and reactant, simplifying the reaction system.

- Temperature control: Reflux temperature (~78 °C for ethanol) ensures sufficient energy for esterification without decomposition.

- Reaction monitoring: Thin-layer chromatography (TLC) or gas chromatography (GC) is used to monitor reaction progress and optimize reaction time.

Comparative Data with Related Compounds

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: 5-(2,4,5-trimethylphenyl)-5-oxovaleric acid.

Reduction: 5-(2,4,5-trimethylphenyl)-5-hydroxyvalerate.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The compound’s ketone and ester groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups :

- The 2,4,5-trimethylphenyl group in the target compound is electron-donating, enhancing steric bulk and reducing polarity compared to halogenated analogs (e.g., 3,5-difluorophenyl or 4-chloro-2-fluorophenyl derivatives). This results in lower solubility in polar solvents but higher thermal stability (boiling point ~392°C) .

- Halogenated derivatives (e.g., Cl, F substituents) exhibit increased molecular polarity and reactivity, making them suitable for nucleophilic substitution reactions in drug synthesis .

Methoxy vs. Methyl Groups :

- Methoxy-substituted analogs (e.g., 3,5-dimethoxyphenyl, 3,4,5-trimethoxyphenyl) have higher molecular weights (280–310 g/mol) due to additional oxygen atoms. These groups improve solubility in polar aprotic solvents (e.g., DMSO) but reduce volatility .

Research and Application Trends

Pharmaceutical Intermediates :

- The 3,4,5-trimethoxyphenyl derivative (CAS 951887-67-5) is prioritized in anticancer drug research due to its structural similarity to tubulin-binding agents .

- Halogenated derivatives are leveraged in fluorinated drug candidates, such as kinase inhibitors, owing to their metabolic stability .

Material Science :

- The target compound’s high boiling point and moderate polarity make it a candidate for high-temperature reaction solvents or polymer plasticizers .

Biological Activity

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a trimethyl-substituted phenyl group attached to a five-carbon chain with a keto and ester functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its functional groups. The compound can interact with various biomolecules such as enzymes and receptors. The exact molecular targets depend on the specific biological context but may include:

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can potentially modulate receptor activity, influencing cellular signaling pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be due to its ability to inhibit pro-inflammatory cytokines or modulate immune responses.

Anticancer Potential

Some derivatives of the compound have been investigated for their anticancer potential. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation or induce apoptosis.

Case Studies and Experimental Evidence

- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of similar compounds using DPPH radical scavenging assays. Results indicated that derivatives with similar structures showed significant scavenging activity, suggesting potential for this compound in oxidative stress-related conditions.

- Anti-inflammatory Mechanisms : In vitro studies demonstrated that related compounds could reduce the expression of inflammatory markers in macrophages. This suggests a possible pathway through which this compound may exert anti-inflammatory effects.

- Anticancer Activity : Research involving structurally similar compounds revealed cytotoxic effects against various cancer cell lines. These findings highlight the need for further investigation into the specific effects of this compound on cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 5-phenyl-5-oxovalerate | Lacks trimethyl groups | Moderate antioxidant activity |

| Ethyl 6-(4-chlorophenyl)-2-mercapto | Similar structure | Exhibits cytotoxicity against cancer cells |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via propargylation or condensation reactions. For example, homopropargyl alcohols and alkynes are key intermediates in propargylation pathways, with 1,3-dilithiopropyne often used to facilitate coupling . Reaction conditions such as temperature (optimized at 0–25°C), solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact yields. Evidence from analogous compounds suggests that steric hindrance from the 2,4,5-trimethylphenyl group may require extended reaction times (12–24 hours) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (e.g., [M+] at m/z 475.0936) confirms molecular weight and fragmentation patterns .

- NMR : H and C NMR resolve the 5-oxovalerate ester group (δ 4.1–4.3 ppm for ethyl protons) and aromatic protons from the trimethylphenyl moiety (δ 6.8–7.2 ppm) .

- Elemental Analysis : Validates purity, with deviations >0.3% indicating impurities (e.g., C: 73.39% calculated vs. 73.34% observed) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor degradation .

Q. How does the 5-oxovalerate moiety influence the compound’s stability under physiological conditions?

- Methodological Answer : The 5-oxovalerate group is susceptible to β-oxidation, which can be mitigated by steric modifications. For example, adding a single methyl group at the 3-position improves metabolic stability without compromising potency, while bulkier substituents reduce activity . Accelerated stability studies (e.g., pH 7.4 buffer at 37°C for 24 hours) combined with LC-MS/MS analysis quantify degradation products .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound derivatives be resolved?

- Methodological Answer : Discrepancies in potency (e.g., methyl vs. bulkier substituents) may arise from stereochemical or conformational factors. Computational modeling (docking studies using receptor structures) and X-ray crystallography of ligand-receptor complexes clarify steric/electronic interactions . For example, the S-isomer of mono-methylated derivatives shows enhanced receptor compatibility due to reduced torsional strain . Parallel synthesis of enantiomers followed by in vitro assays (IC50 comparisons) validates hypotheses .

Q. What strategies optimize the synthesis of enantiomerically pure this compound?

- Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., oxazolidinones) or enzymes (lipases) achieves enantioselectivity. For instance, (4S)-configured oxazolidinone intermediates enable >90% enantiomeric excess (ee) in Pd/C-catalyzed hydrogenations . Chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis monitors ee, while X-ray diffraction confirms absolute configuration .

Q. Why do certain modifications to the 5-oxovalerate group reduce potency, and how can this be addressed experimentally?

- Methodological Answer : Bulky substituents may disrupt ligand-receptor binding. Structure-activity relationship (SAR) studies using truncated analogs (e.g., replacing the ester with amide groups) identify critical pharmacophores . Free-energy perturbation (FEP) calculations predict binding affinities of modified derivatives, guiding synthetic prioritization . Radioligand displacement assays (e.g., H-labeled antagonists) quantify receptor affinity changes .

Q. How can conflicting crystallographic data on similar compounds inform the structural analysis of this compound?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., mean C–C = 0.003 Å in analogous structures) highlight the need for high-resolution data (R factor <0.05). Twin refinement and Hirshfeld surface analysis resolve disorder in the trimethylphenyl group . Comparative studies with homologs (e.g., 4-chlorophenyl derivatives) isolate steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.